N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide
CAS No.: 1903157-20-9
VCID: VC5546519
Molecular Formula: C18H12F3N5OS
Molecular Weight: 403.38
* For research use only. Not for human or veterinary use.
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide - 1903157-20-9](/images/structure/VC5546519.png)
Description |
N-((6-(thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of a triazolo-pyridazine moiety, a thiophene ring, and a trifluoromethyl-substituted benzamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of multiple heterocyclic structures. SynthesisThe synthesis of N-((6-(thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step reactions. A common approach includes:
The synthesis pathways are confirmed through spectral data analysis (NMR, IR) and elemental analysis to ensure the purity and identity of the final product. Potential ApplicationsGiven its complex structure, N-((6-(thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide may have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of multiple heterocyclic rings and functional groups suggests it could interact with various biological targets, such as enzymes and receptors involved in disease pathways. |
---|---|
CAS No. | 1903157-20-9 |
Product Name | N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide |
Molecular Formula | C18H12F3N5OS |
Molecular Weight | 403.38 |
IUPAC Name | N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C18H12F3N5OS/c19-18(20,21)13-3-1-2-11(8-13)17(27)22-9-16-24-23-15-5-4-14(25-26(15)16)12-6-7-28-10-12/h1-8,10H,9H2,(H,22,27) |
Standard InChIKey | XWACQSCBHAQCPR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Solubility | not available |
PubChem Compound | 92127195 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume